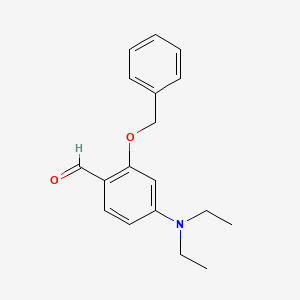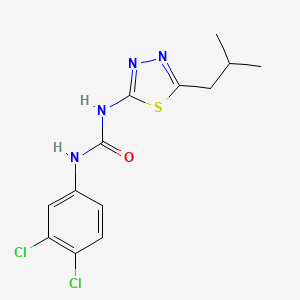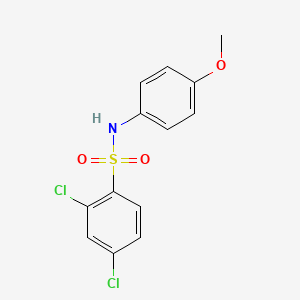
2-(benzyloxy)-4-(diethylamino)benzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(benzyloxy)-4-(diethylamino)benzaldehyde” would be expected to contain a benzene ring (from the benzyloxy group), an aldehyde group (-CHO), and a diethylamine group (-N(C2H5)2) . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The compound “2-(benzyloxy)-4-(diethylamino)benzaldehyde” would be expected to undergo reactions typical of aldehydes and amines . For example, the aldehyde group could undergo nucleophilic addition reactions, while the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(benzyloxy)-4-(diethylamino)benzaldehyde” would be influenced by its molecular structure . For example, the presence of the polar aldehyde and amine groups could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Iminium Salts Synthesis
4-(Diethylamino)benzaldehyde is studied in the synthesis of iminium salts through Meerwein alkylation. The process involves selective alkylation at the O atom, yielding quinoid iminium ion, and leads to the formation of hydrotetrafluoroborates upon hydrolysis (Froschauer et al., 2013).
Two-Photon-Absorbing Chromophores
The compound is used in synthesizing organic two-photon-absorbing cycloalkanone chromophores. These molecules are studied for their potential applications in spectroscopic studies and represent examples of the D1-π-A-π-D2 molecular design (Bogdanov et al., 2019).
Inhibitors of Human Leukocyte Elastase
2-(Diethylamino)thieno1,3ŏxazin-4-ones, synthesized using 4-(Diethylamino)benzaldehyde, have shown potent in vitro inhibitory activity toward human leukocyte elastase (HLE). These compounds demonstrate significant chemical stability and potential in medical applications (Gütschow et al., 1999).
HPLC-UV Method Development
4-(Diethylamino)benzaldehyde is used as a derivatizing agent in the development and validation of an HPLC-UV method for analyzing methoxyamine, a potential anti-cancer drug. This illustrates its utility in pharmaceutical analysis (Liao et al., 2005).
Oxidation of Benzyl Alcohol to Benzaldehyde
In a study exploring the bioproduction of benzaldehyde, 4-(Diethylamino)benzaldehyde was investigated. Benzaldehyde is extensively used in the flavor industry, and this research focuses on enhancing its bioproduction using Pichia pastoris in a two-phase partitioning bioreactor (Craig & Daugulis, 2013).
Corrosion Inhibition
The compound 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT), derived from 4-(Diethylamino)benzaldehyde, has been studied for its corrosion inhibition properties on maraging steel in phosphoric acid solutions, showcasing its potential in material science applications (Poornima et al., 2011).
Spectrophotometric Determination of Palladium
4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) is also utilized in the spectrophotometric determination of palladium, demonstrating its use in analytical chemistry (Parameshwara et al., 2007).
Safety and Hazards
Direcciones Futuras
The potential future directions for research on “2-(benzyloxy)-4-(diethylamino)benzaldehyde” could include further studies to fully elucidate its physical and chemical properties, investigations into its reactivity and potential uses, and the development of efficient synthetic routes for its preparation .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, including oxidation and reduction . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, such as the reduction of carbon dioxide .
Pharmacokinetics
The compound’s solubility in various solvents like chloroform, dmso, and methanol suggests that it may be well-absorbed and distributed in the body .
Result of Action
Similar compounds have been shown to have various effects, such as the activation of the c–h bond to synthesize p-methoxy benzaldehyde .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(benzyloxy)-4-(diethylamino)benzaldehyde. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
4-(diethylamino)-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)17-11-10-16(13-20)18(12-17)21-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLWAEUNKOVQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)

![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)

![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)
![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5749307.png)

![3,5-dichloro-2-methoxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5749318.png)
![6-oxo-6H-anthra[1,9-cd]isoxazole-3-carbaldehyde](/img/structure/B5749325.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide](/img/structure/B5749326.png)